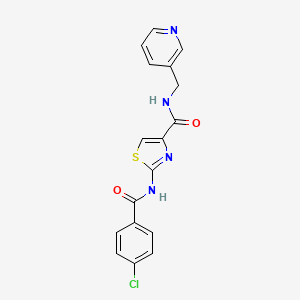

2-(4-chlorobenzamido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-chlorobenzamido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C17H13ClN4O2S and its molecular weight is 372.83. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-(4-chlorobenzamido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide, identified by its CAS number 941970-57-6, is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a complex structure that may confer various therapeutic properties, particularly in the context of cancer and inflammatory diseases.

Chemical Structure and Properties

The molecular formula of this compound is C17H13ClN4O2S, with a molecular weight of 372.8 g/mol. The structural characteristics include:

- Thiazole ring : A five-membered ring containing sulfur and nitrogen, pivotal in many biological activities.

- Chlorobenzamide group : This moiety may influence the compound's interaction with biological targets.

| Property | Value |

|---|---|

| CAS Number | 941970-57-6 |

| Molecular Formula | C₁₇H₁₃ClN₄O₂S |

| Molecular Weight | 372.8 g/mol |

Anticancer Properties

Research indicates that thiazole derivatives, including compounds similar to this compound, exhibit significant anticancer activities. For instance, studies have identified thiazole-based compounds as potent inhibitors of Src/Abl kinases, which are crucial in various cancers, including chronic myelogenous leukemia (CML). These compounds have demonstrated substantial antiproliferative effects against tumor cell lines, showcasing complete tumor regression in xenograft models at tolerable doses .

Inhibition of Phosphodiesterase (PDE)

Another area of interest is the inhibition of phosphodiesterase type 4 (PDE4), an enzyme involved in the degradation of cyclic AMP (cAMP). Compounds that inhibit PDE4 can be beneficial in treating inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and psoriasis. The thiazole structure is known to facilitate interactions with PDE enzymes, potentially making this compound a candidate for further investigation in this context .

The exact mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may act via:

- Kinase Inhibition : Similar compounds have been shown to inhibit key kinases involved in cell proliferation and survival.

- cAMP Modulation : By inhibiting PDE4, the compound may increase intracellular cAMP levels, leading to altered cellular responses in inflammatory pathways.

Case Studies and Research Findings

Recent studies have explored various thiazole derivatives for their biological activities. For example:

- Src/Abl Kinase Inhibition : A study reported that substituted thiazoles demonstrated IC50 values indicating strong inhibition against Src/Abl kinases, correlating with significant antiproliferative activity against different cancer cell lines .

- PDE Inhibition : Another investigation highlighted a thiazol derivative with an IC50 value of 2.12 µM for PDE4B inhibition, suggesting potential therapeutic applications in inflammatory diseases .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Thiazole derivatives, including the compound , have shown promising anticancer activity. Studies indicate that compounds with thiazole moieties can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and liver cancer (HepG2) cells. For instance, a thiazole-pyridine hybrid demonstrated an IC50 value of 5.71 μM against breast cancer cells, which is comparable to standard treatments like 5-fluorouracil (IC50 = 6.14 μM) .

Antimicrobial Activity

Research has illustrated that thiazole-based compounds possess significant antimicrobial properties. A study focusing on pyridine-thiazole hybrids revealed their effectiveness against Mycobacterium tuberculosis and various bacterial strains. The presence of specific substituents, such as chlorine, enhances their antimicrobial efficacy .

Anticonvulsant Effects

Some thiazole derivatives have been evaluated for their anticonvulsant properties. A notable study reported that certain synthesized thiazole analogues exhibited high protective indices against seizures in animal models, suggesting potential use in epilepsy treatment .

Synthetic Routes

The synthesis of 2-(4-chlorobenzamido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:

- Formation of Thiazole Ring : Utilizing thiourea derivatives and appropriate aldehydes.

- Amidation Reaction : Reacting the thiazole with 4-chlorobenzoyl chloride to introduce the benzamide group.

- Pyridine Substitution : Introducing the pyridine moiety through nucleophilic substitution reactions.

This synthetic approach allows for the modification of various substituents on the thiazole and pyridine rings, which can influence biological activity .

Case Study: Anticancer Activity Evaluation

A recent study synthesized a series of thiazole-pyridine hybrids and evaluated their anticancer activity against multiple cell lines. The results showed that compounds with electron-withdrawing groups significantly enhanced cytotoxicity compared to those without these groups. For example, a compound with a chlorine substituent exhibited an IC50 value of 2.01 µM against HT29 colon cancer cells .

Case Study: Antimicrobial Efficacy

In another investigation, a library of thiazole derivatives was tested for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The findings indicated that certain compounds demonstrated MIC values as low as 0.09 µg/mL , indicating strong antibacterial properties .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-[(4-chlorobenzoyl)amino]-N-(pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4O2S/c18-13-5-3-12(4-6-13)15(23)22-17-21-14(10-25-17)16(24)20-9-11-2-1-7-19-8-11/h1-8,10H,9H2,(H,20,24)(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSFLLDTYJBEFJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.